Isotridecanol
Overview
Description
Synthesis Analysis
Isotridecanol is synthesized from a C12-olefin, which is prepared by trimerisation of n-butene. The hydroformylation (oxo synthesis) of the olefin with carbon monoxide and hydrogen produces an isomeric mixture of primary isotridecyl alcohols with a branched alkyl chain.Molecular Structure Analysis
The molecular formula of Isotridecanol is C13H28O . Its average mass is 200.361 Da and its monoisotopic mass is 200.214020 Da . The structure of Isotridecanol includes a total of 41 bonds, with 13 non-H bonds, 10 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
Isotridecanol reacts with varying amounts of ethylene oxide to form alkylpolyglycol ethers . This reaction forms the basis for the production of various grades of the product, differing in the number of added moles of ethylene oxide .Physical And Chemical Properties Analysis
Isotridecanol is a slightly viscous, oily liquid . It is miscible with most common organic solvents but is practically insoluble in water . It has a high molecular mass and reacts accordingly .Scientific Research Applications
Solvent Extraction and Metal Separation
Copper Separation from Zinc Leach Liquor : Isotridecanol, combined with Acorga M5640, was tested for its effectiveness in separating copper from zinc leach liquor. The study found that while isotridecanol did not significantly enhance copper transfer, it slightly favored the rejection over iron. The copper extraction kinetics were rapid, even in the presence of isotridecanol (Agarwal et al., 2010).
Actinide Partitioning : A solvent system containing CMPO and isodecanol in n-dodecane was used to study the extraction behavior of actinides. The research demonstrated the impact of increasing isodecanol content on the distribution ratio of actinides and found that the solvent system was effective for actinide partitioning from simulated high-level waste of fast breeder reactor fuel (Sengupta et al., 2014).
Uranium and Vanadium Separation : Isodecanol was utilized as a modifier in Aliquat 336/Shellsol D70 for the extraction of uranium from alkaline leach solutions. This approach effectively eliminated third-phase formation and allowed for efficient uranium extraction, demonstrating a high separation factor between uranium and vanadium (Zhu, Pranolo, & Cheng, 2013).
Surface Activity and Spreading Behavior
- Surface Activity of Isotridecanol Ethoxylates : The dynamic surface activity and spreading behavior of isotridecanol ethoxylates on low-energy surfaces were studied. The research analyzed surface activity and depicted dynamic spreading through the Rosen model and decay function, respectively, offering insights into the effectiveness and efficiency of spreading (Zhang, Qu, Li, & Zhang, 2016).
Modifier in Extraction Processes
- Neodymium Transport in Liquid Membranes : A study on the transport of neodymium using a flat sheet contained liquid membrane technique identified a mixture of tributyl phosphate (TBP) and isotridecanol as the most effective modifier. This combination minimized acid co-extraction and prevented third phase formation, highlighting the role of isotridecanol in enhancing extraction processes (Soldenhoff & McCulloch, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
11-methyldodecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJLWPFSUCHPQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058676 | |
Record name | 11-Methyldodecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Isotridecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Isotridecanol | |
CAS RN |
85763-57-1, 27458-92-0, 68526-86-3 | |
Record name | 11-Methyldodecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85763-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isotridecyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcohols, C11-14-iso-, C13-rich | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Methyldodecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085763571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isotridecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 11-Methyldodecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isotridecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Alcohols, C11-14-iso-, C13-rich | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-methyldodecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOTRIDECYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3T72M5SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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